molecular formula C6H14N2 B8675346 1,4-Diazacyclooctane

1,4-Diazacyclooctane

Cat. No.: B8675346
M. Wt: 114.19 g/mol
InChI Key: CXPUAWQOXQINEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diazacyclooctane is a useful research compound. Its molecular formula is C6H14N2 and its molecular weight is 114.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medicinal Chemistry Applications

1,4-Diazacyclooctane has been explored for its therapeutic potential, particularly in the development of anticancer agents.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound can be conjugated with various biologically active compounds to enhance their cytotoxicity against cancer cells. For instance:

  • Conjugation with Triterpenes : A study reported the synthesis of 1,5-diazacyclooctane conjugates with pentacyclic triterpenoic acids such as oleanolic and ursolic acids. These conjugates exhibited significant cytotoxic activity against breast cancer cell lines (MDA-MB-231, HS578T) at sub-nanomolar concentrations, indicating their potential as effective anticancer agents .
  • Mechanism of Action : The mechanism involves inducing apoptosis and inhibiting cell proliferation. The asiatic acid rhodamine 101 conjugate demonstrated an IC50 value of 0.60 nM, showcasing its potency in cancer treatment .

Neuroprotective Effects

Research indicates that cyclic spermine derived from this compound can inhibit amyloid formation associated with neurodegenerative diseases like Alzheimer's disease. This compound was found to suppress the aggregation of amyloid beta peptides, which are implicated in Alzheimer's pathology .

Synthesis and Derivatization

The synthesis of this compound has evolved through various methodologies that enhance its accessibility for research and application:

  • Synthetic Routes : Traditional methods include the ring cleavage reaction of 1,5-diaminobicyclo[3.3.0]octane and condensation reactions involving propane-1,3-diamine . Recent advancements have streamlined these processes to produce higher yields and purities.

Material Science Applications

In addition to biological applications, this compound has been investigated for its utility in material sciences:

Polymer Chemistry

The unique structural properties of this compound allow it to serve as a building block in the synthesis of novel polymers with enhanced mechanical and thermal properties. These polymers could find applications in coatings and composites.

Data Tables

Application AreaCompound/MethodologyKey Findings
Medicinal ChemistryTriterpene ConjugatesIC50 = 0.60 nM against breast cancer cells
NeuroprotectionCyclic SpermineInhibits amyloid aggregation
Polymer ChemistryNovel Polymers from DACOEnhanced mechanical properties

Case Study: Anticancer Conjugates

A recent study synthesized several triterpene derivatives linked to this compound and evaluated their cytotoxic effects on human breast cancer cell lines. The findings indicated that these conjugates not only inhibited cell growth but also induced apoptosis effectively at low concentrations.

Case Study: Neuroprotective Properties

In another investigation, cyclic spermine derived from this compound was shown to reduce cytotoxicity associated with amyloid aggregates in vitro, suggesting a promising avenue for therapeutic development in Alzheimer's disease.

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

1,4-diazocane

InChI

InChI=1S/C6H14N2/c1-2-4-8-6-5-7-3-1/h7-8H,1-6H2

InChI Key

CXPUAWQOXQINEX-UHFFFAOYSA-N

Canonical SMILES

C1CCNCCNC1

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.